Ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Description

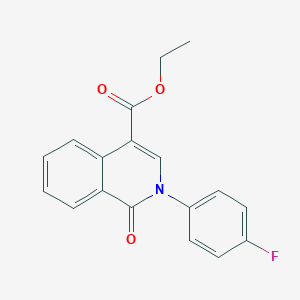

Ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic organic compound featuring a 1,2-dihydroisoquinoline core. Key structural attributes include:

- 1-oxo group: A ketone at position 1.

- 2-(4-fluorophenyl) substituent: A para-fluorinated aromatic ring at position 2.

- 4-carboxylate ester: An ethyl ester group at position 4.

Properties

IUPAC Name |

ethyl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3/c1-2-23-18(22)16-11-20(13-9-7-12(19)8-10-13)17(21)15-6-4-3-5-14(15)16/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTOPUFDCGVUZBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Implications

- Synthetic Challenges: The 2-(4-fluorophenoxy)ethyl analog’s extended ester group requires multi-step synthesis, whereas the target compound’s simpler structure may be more amenable to large-scale production.

- Biological Relevance : Fluorine’s presence in both the target compound and Pruvanserin Hydrochloride () underscores its importance in drug design, particularly for central nervous system (CNS) targets.

- Structural Insights : Crystallographic tools like SHELX and ORTEP are critical for resolving conformational details of such compounds, especially ring puckering and substituent orientation .

Biological Activity

Ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate (CAS Number: 1031961-22-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

- Molecular Formula : CHFNO

- Molecular Weight : 311.3 g/mol

- CAS Number : 1031961-22-4

The compound features a dihydroisoquinoline core, which is a common scaffold in many bioactive molecules. The presence of the fluorophenyl group is expected to influence its biological activity through electronic and steric effects.

Inhibitory Effects on Enzymes

Research indicates that compounds related to the dihydroisoquinoline scaffold can exhibit inhibitory activity against various enzymes, particularly poly(ADP-ribose) polymerases (PARP). A study evaluated several derivatives of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, revealing that certain compounds achieved over 80% inhibition of PARP1 at a concentration of 1 µM, with some displaying IC values in the nanomolar range .

| Compound | % Inhibition at 1 µM | IC (nM) |

|---|---|---|

| 3l | 85.2 | 156 |

| Reference | Olaparib | - |

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented. For instance, derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide demonstrated significant inhibition of proinflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests that this compound may also possess similar anti-inflammatory properties .

Case Studies and Research Findings

- In vitro Studies : In laboratory settings, compounds derived from the isoquinoline scaffold have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. For example, a study highlighted the efficacy of specific derivatives against breast cancer cell lines .

- In vivo Efficacy : Animal studies have indicated that certain analogs can ameliorate symptoms associated with acute lung injury (ALI) by inhibiting inflammatory pathways. These findings suggest potential therapeutic applications for this compound in treating inflammatory diseases .

- Structure-Activity Relationships (SAR) : The modifications on the dihydroisoquinoline structure significantly affect biological activity. For instance, changes in substituents on the phenyl ring can enhance or diminish inhibitory potency against target enzymes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of Ethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate?

- Methodology : The compound can be synthesized via multicomponent reactions involving isoquinoline precursors and fluorophenyl derivatives. For example, catalytic systems using ruthenium complexes (e.g., [Ru(II)(η⁶-arene)] under inert conditions) and silver salts (e.g., AgSbF₆) have been reported for analogous dihydroisoquinoline carboxylates. Reaction conditions typically involve high temperatures (e.g., 90°C) in chlorinated solvents like 1,2-dichloroethane, followed by purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR/MS : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm molecular weight and substituent positioning, particularly the 4-fluorophenyl and ester groups.

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is essential for unambiguous structural determination. Software suites like SHELXL refine crystallographic data to resolve bond lengths, angles, and hydrogen bonding .

- Molecular visualization : Programs like ORTEP-3 generate thermal ellipsoid diagrams to depict atomic displacement parameters .

Advanced Research Questions

Q. How can ring puckering in the dihydroisoquinoline core be quantified using crystallographic data?

- Methodology : The Cremer-Pople puckering parameters are applied to analyze non-planar distortions in the six-membered dihydroisoquinoline ring. These parameters define a mean plane for the ring and calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates derived from SCXRD. For example, θ values >10° indicate significant puckering, which may influence intermolecular interactions .

Q. What computational approaches are used to predict electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level optimize molecular geometry and compute frontier molecular orbitals (HOMO/LUMO). These studies reveal charge distribution patterns, electrophilic/nucleophilic sites, and potential reaction pathways. Comparative analyses with crystallographic data validate computational models .

Q. How can discrepancies between experimental and computational bond lengths/angles be resolved?

- Methodology : Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding) not modeled in gas-phase DFT. Hybrid approaches include:

- Refining computational models with solvent or dispersion corrections.

- Using Hirshfeld surface analysis to quantify intermolecular interactions in the crystal lattice.

- Cross-validating results with spectroscopic data (e.g., IR for hydrogen bonding) .

Data Analysis and Contradiction Management

Q. How to address conflicting crystallographic refinement metrics (e.g., R-factor vs. wR₂) in structural reports?

- Methodology :

- R-factor : Measures the agreement between observed and calculated structure factors. Values <5% indicate high precision.

- Weighted wR₂ : Incorporates statistical weighting for high-angle reflections. Discrepancies may arise from twinning or disorder.

- Resolution : Use SHELXL’s TWIN and BASF commands to model twinning or refine anisotropic displacement parameters for disordered atoms .

Q. What strategies validate the stereochemical assignment of the 4-fluorophenyl group?

- Methodology :

- Anomalous dispersion in SCXRD : Fluorine’s high electron density allows direct localization via difference Fourier maps.

- NOESY NMR : Correlates spatial proximity between the fluorophenyl proton and adjacent isoquinoline protons.

- DFT-NMR comparison : Calculated chemical shifts for proposed stereoisomers are matched with experimental data .

Experimental Design Considerations

Q. How to optimize reaction yields for derivatives of this compound?

- Methodology :

- Catalyst screening : Test transition-metal catalysts (e.g., Ru, Pd) for coupling reactions involving the fluorophenyl moiety.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility, while chlorinated solvents stabilize intermediates.

- In situ monitoring : Use HPLC or TLC to track reaction progress and identify byproducts .

Q. What crystallographic software features improve refinement accuracy for flexible substituents?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.